methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate
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Overview
Description
Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is an organic compound with the molecular formula C14H21NO2 It is characterized by a cyclohexyl group attached to a propanoate backbone, which is further substituted with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate typically involves the following steps:
Starting Materials: Cyclohexyl bromide, pyrrole, and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or primary amines for amide formation.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanol.
Substitution: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanamide.
Scientific Research Applications
Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyrrole moieties can contribute to its binding affinity and specificity. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
Cyclohexyl 3-(1H-pyrrol-1-yl)propanoate: Similar structure but with different ester functionality, leading to variations in physical and chemical properties.
Uniqueness
Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is unique due to the presence of both cyclohexyl and pyrrole groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-cyclohexyl-2-pyrrol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBCIMDMSGUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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